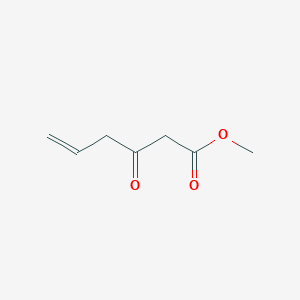
5-Hexenoic acid, 3-oxo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexenoic acid, 3-oxo-, methyl ester is an organic compound with the molecular formula C7H10O3. It is a derivative of hexenoic acid, characterized by the presence of a double bond and a keto group. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexenoic acid, 3-oxo-, methyl ester typically involves the esterification of 5-Hexenoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Hexenoic acid, 3-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The double bond allows for addition reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 5-Hexenoic acid derivatives.
Reduction: 5-Hydroxyhexanoic acid, 3-oxo-, methyl ester.
Substitution: Halogenated hexenoic acid esters.
Scientific Research Applications
5-Hexenoic acid, 3-oxo-, methyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its role in drug development and therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Hexenoic acid, 3-oxo-, methyl ester involves its interaction with specific molecular targets. The keto group can participate in nucleophilic addition reactions, while the double bond allows for electrophilic addition. These interactions can modulate various biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
5-Hexenoic acid, methyl ester: Similar structure but lacks the keto group.
Hexanoic acid, 5-oxo-, methyl ester: Similar structure but lacks the double bond.
5-Hexynoic acid, methyl ester: Contains a triple bond instead of a double bond.
Uniqueness
5-Hexenoic acid, 3-oxo-, methyl ester is unique due to the presence of both a double bond and a keto group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications.
Biological Activity
5-Hexenoic acid, 3-oxo-, methyl ester (also known as methyl 5-oxohexanoate) is a compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an antibacterial agent and its role in metabolic pathways.
Antibacterial Activity
Research indicates that compounds with similar structures to 5-Hexenoic acid possess antibacterial properties. A study demonstrated that certain fatty acid esters exhibit significant inhibition against various bacterial strains, suggesting that methyl esters like 5-Hexenoic acid could also have similar effects .
Metabolic Effects
In metabolic studies, derivatives of hexenoic acids have been shown to influence lipid metabolism. The presence of the keto group in the structure may play a role in modulating metabolic pathways, particularly in relation to energy homeostasis and lipid profiles in organisms .
Case Studies and Research Findings
-
Antibacterial Efficacy :
- A study conducted on wood vinegars revealed that organic acids, including methyl esters, showed varying degrees of antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that the structural characteristics of these compounds significantly influenced their effectiveness .
- Metabolic Regulation :
Data Table: Biological Activity Overview
Properties
CAS No. |
100636-39-3 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
methyl 3-oxohex-5-enoate |
InChI |
InChI=1S/C7H10O3/c1-3-4-6(8)5-7(9)10-2/h3H,1,4-5H2,2H3 |
InChI Key |
RWTBUPAPBAYJBO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















